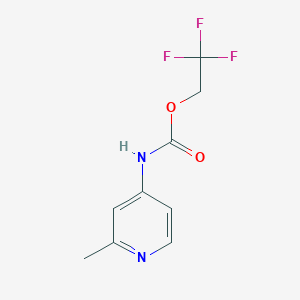

![molecular formula C14H12BrN3O2S2 B2481689 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 1904125-56-9](/img/structure/B2481689.png)

4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

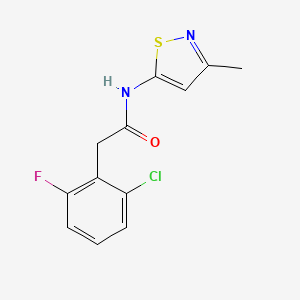

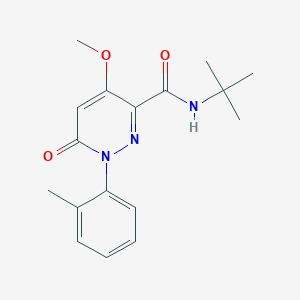

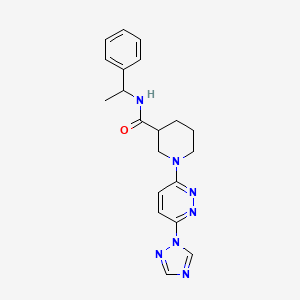

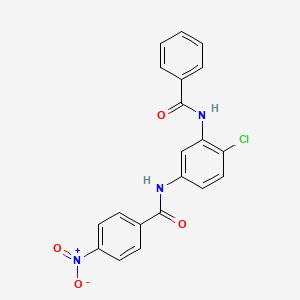

4-Bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound. Its structural features suggest significant potential in diverse scientific applications, ranging from chemistry to biology and medicine. The compound's intricate molecular arrangement hints at its potential utility in advanced research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach includes:

Thieno[2,3-d]pyrimidine Derivative Formation: : The synthesis begins with the formation of the core thieno[2,3-d]pyrimidine moiety through a cyclization reaction involving suitable precursors, often under conditions such as reflux or the use of strong acids as catalysts.

Bromination: : The bromination of the thiophene ring is carried out using bromine or a bromine donor under controlled temperatures to ensure selective bromination.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound necessitates large-scale reactors equipped with precise temperature and pressure controls to ensure high yields and purity. The process may also incorporate automated synthesis platforms to streamline the multi-step reactions and reduce human intervention.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones, depending on the oxidizing agents and conditions.

Reduction: : Reduction reactions may involve the nitro or carbonyl groups, leading to amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid) for mild conditions or stronger oxidizers like KMnO4 (potassium permanganate) for harsher conditions.

Reduction: : Typical reagents include NaBH4 (sodium borohydride) for selective reductions or LiAlH4 (lithium aluminum hydride) for more vigorous reductions.

Substitution: : Nucleophiles such as amines, thiols, or alkoxides often participate in substitution reactions under mild conditions facilitated by polar solvents like DMF or DMSO.

Major Products Formed

Scientific Research Applications

4-Bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide finds its use in various research fields:

Chemistry

Catalysis: : Its unique structure can serve as a ligand or a catalyst in organic synthesis, influencing reaction pathways and enhancing efficiency.

Biology

Biological Probes: : Used in cell biology to study enzyme functions or cellular pathways due to its ability to selectively interact with biological molecules.

Medicine

Drug Development: : Potential therapeutic applications, possibly acting as a scaffold for designing inhibitors or activators of specific enzymes or receptors.

Industry

Material Science: : Used in the development of new materials with specific electronic or optical properties, contributing to advancements in electronics and photonics.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

Molecular Targets: : It may target enzymes or receptors, modulating their activity by binding to active sites or allosteric sites.

Pathways Involved: : Pathways could include signal transduction, metabolic pathways, or gene expression modulation, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

4-Fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

Uniqueness

What sets 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide apart is its bromine substituent, which can significantly impact its reactivity and interaction with biological targets compared to its chloro or fluoro analogs.

Properties

IUPAC Name |

4-bromo-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O2S2/c1-8-17-13-10(2-5-21-13)14(20)18(8)4-3-16-12(19)11-6-9(15)7-22-11/h2,5-7H,3-4H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFZVOUDOVBRJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481611.png)

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)